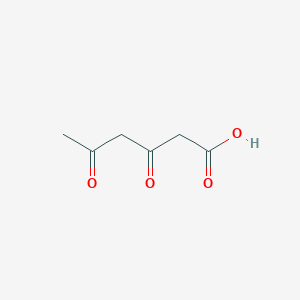

Ácido triacético

Descripción general

Descripción

Triacetic acid is a dioxo monocarboxylic acid comprising hexanoic acid with the two oxo groups placed at the 3- and 5-positions. It is a dioxo monocarboxylic acid and a beta-diketone. It is a conjugate acid of a triacetate(1-).

Aplicaciones Científicas De Investigación

Producción de Biocombustibles y Productos Químicos

La lactona del ácido triacético (TAL), un derivado del ácido triacético, es un prometedor poliquetido de plataforma renovable con amplias aplicaciones biotecnológicas . Puede servir como precursor para diversos productos químicos básicos . Esto lo convierte en un compuesto valioso en la producción de biocombustibles y productos químicos .

Ingeniería Metabólica

El ácido triacético se utiliza en la ingeniería metabólica, particularmente en la manipulación de las redes metabólicas centrales de carbono para producir compuestos diana específicos . Esto ofrece ventajas como ser ecológico, generar menos subproductos y reducir los costos de producción .

Biosíntesis en Pichia pastoris

En un estudio, se construyó una cepa de Pichia pastoris modificada genéticamente para la producción de TAL . Se introdujo una vía biosintética heteróloga de TAL mediante la integración del gen que codifica la 2-pirona sintasa de Gerbera hybrida (Gh2PS) . Este es el primer informe sobre la biosíntesis de TAL en P. pastoris y su síntesis directa a partir de metanol .

Mejora del Suministro Intracelular de Acetil-CoA

El ácido triacético se utiliza en estrategias para aumentar el suministro de acetil-CoA en P. pastoris, incluida la integración de la vía de la fosfocetolasa/fosfotransacetilasa (vía PK), así como la síntesis mejorada del precursor Xu5P a través de la vía heteróloga de utilización de xilosa y la vía endógena de utilización de metanol .

Producción de Compuestos Derivados de Acetil-CoA

El estudio sobre la biosíntesis de TAL en P. pastoris sugiere posibles aplicaciones para mejorar el grupo intracelular de acetil-CoA y proporciona una base para la construcción de fábricas celulares eficientes para la producción de compuestos derivados de acetil-CoA

Mecanismo De Acción

Target of Action

Triacetic acid, also known as Triacetate or 3,5-dioxohexanoic acid, is a promising renewable platform polyketide with broad biotechnological applications . The primary target of Triacetic acid is the 2-pyrone synthase enzyme, encoded by the gene from Gerbera hybrida (Gh2PS) .

Mode of Action

Triacetic acid interacts with its target, the 2-pyrone synthase enzyme, to initiate a heterologous biosynthetic pathway . This interaction results in the synthesis of Triacetic acid lactone (TAL), a compound that can be upgraded into a variety of higher-value products .

Biochemical Pathways

The production of Triacetic acid involves the phosphoketolase/phosphotransacetylase pathway (PK pathway) and the xylose utilization pathway or endogenous methanol utilization pathway . These pathways enhance the intracellular supply of acetyl-CoA, a crucial component in the synthesis of Triacetic acid .

Pharmacokinetics (ADME Properties)

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach

Result of Action

The molecular and cellular effects of Triacetic acid’s action result in the production of Triacetic acid lactone (TAL), a compound with potential to be developed into a renewable platform chemical . The production of TAL can be enhanced by up-regulating certain gene targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Triacetic acid. For instance, the carbon source used in the production process can affect the yield of Triacetic acid

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Triacetic acid interacts with various enzymes and proteins in biochemical reactions. It is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . The microbial synthesis of Triacetic acid requires the enzyme 2-pyrone synthase . This enzyme catalyzes the synthesis of Triacetic acid from acetyl-CoA via two subsequent condensations with malonyl-CoA .

Cellular Effects

Triacetic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the metabolic engineering of Pichia pastoris, a species of yeast, for the production of Triacetic acid .

Molecular Mechanism

The mechanism of action of Triacetic acid at the molecular level involves its synthesis from acetyl-CoA via two subsequent condensations with malonyl-CoA, catalyzed by the enzyme 2-pyrone synthase . This process results in the formation of Triacetic acid.

Temporal Effects in Laboratory Settings

The effects of Triacetic acid over time in laboratory settings have been observed in studies involving its production in yeast. For instance, in a study involving the metabolic engineering of Pichia pastoris for the production of Triacetic acid, the combination of the phosphoketolase/phosphotransacetylase pathway with the xylose utilization pathway resulted in the production of 825.6 mg/L Triacetic acid in minimal medium with xylose as the sole carbon source .

Metabolic Pathways

Triacetic acid is involved in various metabolic pathways. It is synthesized from acetyl-CoA via two subsequent condensations with malonyl-CoA, a process catalyzed by the enzyme 2-pyrone synthase . This process forms part of the metabolic pathway leading to the production of Triacetic acid.

Propiedades

IUPAC Name |

3,5-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJSQTXMGCGYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175668 | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-49-0 | |

| Record name | 3,5-Dioxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

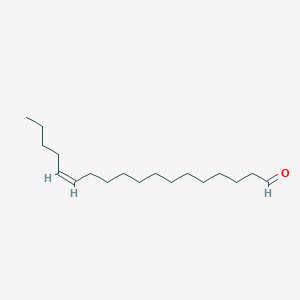

Synthesis routes and methods I

Procedure details

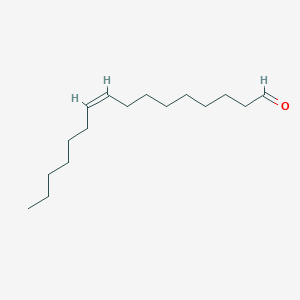

Synthesis routes and methods II

Procedure details

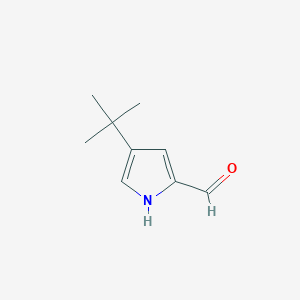

Synthesis routes and methods III

Procedure details

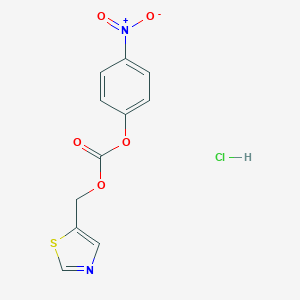

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

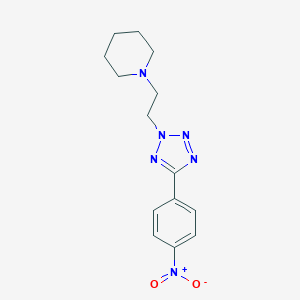

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)